9,9-dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-DIMETHYL-12-(7-QUINOLYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE is a complex organic compound that belongs to the class of phenanthroline derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a quinoline moiety, which is a heterocyclic aromatic organic compound, and a phenanthroline core, which is a nitrogen-containing polycyclic aromatic hydrocarbon.
Preparation Methods
The synthesis of 9,9-DIMETHYL-12-(7-QUINOLYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE typically involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones such as 1,3-cyclohexanedione or dimedone in butanol . This reaction yields new 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones and their 9,9-dimethyl derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9,9-DIMETHYL-12-(7-QUINOLYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, oxidation of this compound with potassium permanganate in an alkaline medium results in the transformation of the phenanthroline ring system into 1,8-diaazafluorenone . Another example is the oxidation of 12-aryl-9,9-dimethyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones with sodium nitrite in acetic acid, leading to the formation of 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones . Common reagents used in these reactions include potassium permanganate, sodium nitrite, and acetic acid.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes have potential applications in catalysis and materials science. In biology, the compound and its derivatives are studied for their potential antimicrobial and anticancer properties. The presence of the quinoline moiety in the structure enhances its biological activity, making it a valuable compound for medicinal chemistry research .
Mechanism of Action
The mechanism of action of 9,9-DIMETHYL-12-(7-QUINOLYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the phenanthroline core can chelate metal ions, inhibiting metalloenzymes and affecting various biochemical pathways. These interactions contribute to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 9,9-DIMETHYL-12-(7-QUINOLYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE include other phenanthroline derivatives such as 1,10-phenanthroline and 4,7-phenanthroline. While these compounds share a similar core structure, the presence of the quinoline moiety and the 9,9-dimethyl substitution in 9,9-DIMETHYL-12-(7-QUINOLYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE imparts unique properties, such as enhanced biological activity and specific metal ion chelation capabilities .
Properties
Molecular Formula |
C27H23N3O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
9,9-dimethyl-12-quinolin-7-yl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C27H23N3O/c1-27(2)14-22-26(23(31)15-27)24(17-8-7-16-5-3-11-29-21(16)13-17)25-18-6-4-12-28-19(18)9-10-20(25)30-22/h3-13,24,30H,14-15H2,1-2H3 |
InChI Key |
RQNQZVPVKYCLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC6=C(C=CC=N6)C=C5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.